molecular formula C13H18N2O3S B15096748 1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea

1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea

Cat. No.: B15096748
M. Wt: 282.36 g/mol
InChI Key: ZMRSNYUAFGYUBR-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea is a chemical compound with the molecular formula C11H14N2O3S It is known for its unique structure, which includes a benzyl group, a thiolane ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea typically involves the reaction of benzyl isocyanate with a thiolane derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise measurement of reactants, controlled addition of catalysts, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea moiety or the thiolane ring.

    Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the urea moiety can produce amines.

Scientific Research Applications

1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiolane ring and urea moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate: Contains a carbamate group instead of urea.

    1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]amide: Features an amide group in place of urea.

Uniqueness

1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

1-benzyl-3-[(1,1-dioxothiolan-3-yl)methyl]urea

InChI

InChI=1S/C13H18N2O3S/c16-13(14-8-11-4-2-1-3-5-11)15-9-12-6-7-19(17,18)10-12/h1-5,12H,6-10H2,(H2,14,15,16)

InChI Key

ZMRSNYUAFGYUBR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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